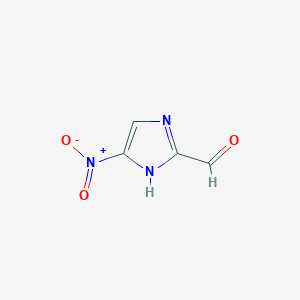

5-nitro-1H-imidazole-2-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

5-nitro-1H-imidazole-2-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3N3O3/c8-2-3-5-1-4(6-3)7(9)10/h1-2H,(H,5,6) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDIIOVRYTOGGBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=N1)C=O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Mechanisms of 5 Nitro 1h Imidazole 2 Carbaldehyde

Reactivity of the Aldehyde Functional Group

The aldehyde group at the C2 position of the imidazole (B134444) ring is a key site for a variety of chemical transformations, including oxidation, reduction, nucleophilic addition, and condensation reactions.

Oxidation Reactions to Carboxylic Acids

The aldehyde functional group of 5-nitro-1H-imidazole-2-carbaldehyde can be readily oxidized to the corresponding carboxylic acid, 5-nitro-1H-imidazole-2-carboxylic acid. nih.gov This transformation is a standard reaction in organic synthesis. While specific oxidizing agents for this particular molecule are not extensively detailed in the provided search results, general methods for aldehyde oxidation are well-established. Common reagents for such conversions include potassium permanganate (B83412) (KMnO4), chromic acid (H2CrO4), and milder oxidants like silver oxide (Ag2O) to prevent unwanted side reactions on the sensitive nitroimidazole core. The resulting carboxylic acid is a valuable intermediate for further synthetic modifications. nih.gov

Reduction Reactions to Alcohols

The aldehyde group can be selectively reduced to a primary alcohol, (5-nitro-1H-imidazol-2-yl)methanol, using appropriate reducing agents. A common and effective reagent for this transformation is sodium borohydride (B1222165) (NaBH₄). The reaction is typically carried out in a suitable solvent system, such as a mixture of tetrahydrofuran (B95107) (THF) and methanol (B129727) (MeOH), often at reduced temperatures (e.g., 0°C) to enhance selectivity and prevent over-reduction or side reactions involving the nitro group. The resulting alcohol, (1-methyl-5-nitroimidazol-2-yl)methanol, is a key intermediate in the synthesis of various biologically active compounds. sigmaaldrich.com

Nucleophilic Addition Reactions at the Carbonyl Center

The electrophilic carbon atom of the aldehyde group is susceptible to attack by nucleophiles. This fundamental reaction leads to the formation of a tetrahedral intermediate, which can then be protonated to yield an alcohol. A broad range of nucleophiles can participate in these reactions, including organometallic reagents like Grignard reagents (RMgX) and organolithium compounds (RLi), as well as cyanide ions (CN⁻) and enolates. These reactions provide a powerful tool for carbon-carbon bond formation and the introduction of diverse functional groups at the C2 position of the imidazole ring. For instance, the reaction with a Grignard reagent would yield a secondary alcohol. While specific examples for this compound are not detailed in the provided results, the principles of nucleophilic addition are fundamental to aldehyde chemistry. nih.govrsc.org

Condensation Reactions with Amines and Hydrazines (e.g., Schiff Base, Oxime, Hydrazone Formation)

This compound readily undergoes condensation reactions with primary amines and their derivatives, such as hydroxylamine (B1172632) and hydrazines, to form a variety of important nitrogen-containing compounds. mdpi.comrsc.orgxisdxjxsu.asiacommonorganicchemistry.com

Schiff Base Formation: The reaction with primary amines results in the formation of Schiff bases (imines). This reaction typically proceeds via a nucleophilic addition of the amine to the aldehyde carbonyl, followed by the elimination of a water molecule. These reactions are often catalyzed by a small amount of acid. rsc.orgorientjchem.orgsci-hub.sederpharmachemica.comresearchgate.net Schiff bases derived from nitroimidazoles are of significant interest in medicinal chemistry. rsc.org

Oxime Formation: Condensation with hydroxylamine (NH₂OH) yields oximes. xisdxjxsu.asianih.govnih.govorganic-chemistry.orgias.ac.in This reaction is a reliable method for the characterization and derivatization of aldehydes. nih.gov The reaction can be carried out under various conditions, including in the presence of a base or using environmentally friendly methods like grindstone chemistry. xisdxjxsu.asianih.gov

Hydrazone Formation: Reaction with hydrazines (R-NHNH₂) or hydrazides (R-CONHNH₂) leads to the formation of hydrazones. mdpi.comontosight.ainih.govnih.govrsc.org These compounds are known for their diverse biological activities. mdpi.comnih.govnih.govrsc.org The reaction involves the nucleophilic attack of the terminal nitrogen of the hydrazine (B178648) to the aldehyde carbon, followed by dehydration. mdpi.com

The table below summarizes the products of these condensation reactions.

| Reactant | Product Type | General Structure of Product |

| Primary Amine (R-NH₂) | Schiff Base | |

| Hydroxylamine (NH₂OH) | Oxime | |

| Hydrazine (R-NHNH₂) | Hydrazone |

Reactivity of the Nitro Functional Group

Reduction of the Nitro Group to Amino Functionality

The nitro group of this compound can be reduced to a primary amino group (-NH₂), yielding 5-amino-1H-imidazole-2-carbaldehyde. This transformation is crucial for the synthesis of various derivatives with altered electronic and biological properties. mdpi.com A common method for this reduction is catalytic hydrogenation, employing a catalyst such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂). commonorganicchemistry.com Other reducing agents that can be used for the reduction of aromatic nitro compounds to amines include metals in acidic media (e.g., iron, tin, or zinc with HCl) and sodium hydrosulfite. commonorganicchemistry.comwikipedia.org The choice of reducing agent is critical to ensure the selective reduction of the nitro group without affecting the aldehyde functionality. For instance, strong reducing agents like lithium aluminum hydride (LiAlH₄) are generally not suitable as they would also reduce the aldehyde. commonorganicchemistry.comtcichemicals.com

The table below outlines common reagents for the reduction of nitro groups.

| Reagent | Conditions | Selectivity Notes |

| H₂/Pd-C | Catalytic Hydrogenation | Can also reduce other functional groups like alkenes and alkynes. commonorganicchemistry.com |

| Fe/HCl | Acidic Reduction | Generally selective for the nitro group over many other functional groups. commonorganicchemistry.com |

| SnCl₂ | Mild Acidic Reduction | A mild reagent often used when other reducible groups are present. commonorganicchemistry.com |

| Na₂S₂O₄ (Sodium Hydrosulfite) | Aqueous Solution | Can be used for selective reductions. wikipedia.org |

Nucleophilic Aromatic Substitution on the Imidazole Ring Mediated by the Nitro Group

The presence of the strongly electron-withdrawing nitro group at the C5 position significantly activates the imidazole ring of this compound towards nucleophilic aromatic substitution (SNAr). This activation is a consequence of the nitro group's ability to stabilize the negatively charged intermediate, known as a Meisenheimer-type complex, which is formed during the reaction. nih.govlibretexts.org The reaction generally proceeds via an addition-elimination mechanism. uomustansiriyah.edu.iqchemistrysteps.com In this two-step process, the nucleophile first attacks the electron-deficient aromatic ring, leading to the formation of a resonance-stabilized carbanion. uomustansiriyah.edu.iq Subsequently, a leaving group is eliminated, restoring the aromaticity of the ring.

In the context of nitroimidazoles, the nitro group itself can act as a leaving group (nucleofuge), a phenomenon that has been observed in reactions with various nucleophiles. rsc.orgacs.org This reactivity is particularly emphasized in the biological action of some nitroimidazole compounds, where nucleophilic substitution of the nitro group is a key step. acs.org

The position of nucleophilic attack on the nitroimidazole ring can be influenced by the substituents present and the nature of the nucleophile. For instance, in 1-methyl-5-nitro-1H-imidazole-2-carbaldehyde, the nitro group facilitates nucleophilic substitution at the 4-position. Studies on other substituted nitroimidazoles have shown that hard nucleophiles, such as cyanide or methoxide (B1231860) anions, tend to react at the 2-position, while softer nucleophiles like amines or thiols may preferentially attack the 4-position. researchgate.net

A notable example of this reactivity is the reaction of nitroimidazoles with carbon nucleophiles. In a green chemistry approach, the nitro group of nitroimidazoles has been successfully replaced by carbon nucleophiles derived from active methylene (B1212753) compounds in water, without the need for a catalyst. rsc.orgrsc.org This highlights the potent activating effect of the nitro group, making even the displacement of the nitro group itself a feasible synthetic route.

The general mechanism for nucleophilic aromatic substitution on a nitro-activated imidazole ring can be summarized as follows:

Table 1: General Mechanism of Nucleophilic Aromatic Substitution on Nitroimidazoles

| Step | Description | Intermediate/Product |

| 1. Nucleophilic Attack | A nucleophile attacks an electron-deficient carbon atom of the imidazole ring, forming a negatively charged Meisenheimer-type complex. The negative charge is delocalized onto the nitro group. | Resonance-stabilized carbanion |

| 2. Leaving Group Departure | The leaving group (e.g., a halide or the nitro group itself) is eliminated, restoring the aromaticity of the imidazole ring. | Substituted imidazole product |

Reactivity of the Imidazole Ring System

The imidazole ring is an aromatic heterocycle that exhibits a rich and varied reactivity profile, influenced by the presence of two nitrogen atoms and the substituents on the ring. nih.gov

Electrophilic Attack Susceptibility

The imidazole ring is generally considered to be susceptible to electrophilic attack due to the presence of a π-electron sextet. nih.gov It is more reactive towards electrophiles than its isomer, pyrazole. quora.com However, the presence of the strongly deactivating nitro group at the C5 position in this compound significantly diminishes the ring's susceptibility to electrophilic aromatic substitution. Electron-withdrawing groups like the nitro group decrease the electron density of the aromatic ring, making it less nucleophilic and therefore less reactive towards electrophiles. wikipedia.orgmasterorganicchemistry.com

Furthermore, under the acidic conditions often required for electrophilic substitution reactions (e.g., nitration or sulfonation), the pyridine-like nitrogen atom of the imidazole ring can be protonated. This creates a positively charged imidazolium (B1220033) ion, which further deactivates the ring towards attack by an electrophile. wikipedia.org Consequently, electrophilic substitution on this compound is generally difficult to achieve.

Nucleophilic Attack Susceptibility

The presence of the electron-withdrawing nitro group and the aldehyde group makes the imidazole ring in this compound highly susceptible to nucleophilic attack. chemistrysteps.com The nitro group, in particular, lowers the electron density of the ring, facilitating the attack of nucleophiles. libretexts.org This enhanced susceptibility is a hallmark of nitroaromatic compounds. mdpi.com

Nucleophilic attack can occur at various positions on the ring, and the regioselectivity is influenced by the specific structure of the nitroimidazole and the nature of the attacking nucleophile. researchgate.net As discussed in section 3.2.2, nucleophilic aromatic substitution is a prominent reaction pathway for this class of compounds. The attack of a nucleophile leads to the formation of a stable Meisenheimer intermediate, where the negative charge is delocalized over the imidazole ring and the nitro group. nih.gov

Studies have demonstrated the successful reaction of nitroimidazoles with a range of nucleophiles, including carbon nucleophiles, in aqueous media, underscoring the high reactivity of the nitro-activated ring. rsc.orgrsc.org

Tautomerism and Aromaticity Considerations

For this compound, which possesses a hydrogen atom on a ring nitrogen, annular tautomerism is possible. Tautomers are structural isomers that readily interconvert, and in the case of imidazoles, this involves the migration of a proton between the two nitrogen atoms. nih.gov This results in two potential tautomeric forms for the title compound, which are in dynamic equilibrium.

The aromaticity of the imidazole ring is a key factor in its stability. purkh.com Both potential tautomers of this compound are expected to be aromatic, as they possess a cyclic, planar system with 6 π-electrons. However, the position of the nitro and aldehyde groups relative to the N-H and the pyridine-like nitrogen can influence the relative stability and, therefore, the position of the tautomeric equilibrium. Theoretical calculations on related C- and/or N-functionalized imidazoles have shown that while the aromatic tautomers are generally more stable, the presence of strong electron-withdrawing groups can influence this balance. researchgate.net

The tautomeric state of the imidazole ring can also have a significant impact on its reactivity. The different electronic distribution in each tautomer can lead to different regioselectivity in reactions. For instance, the basicity and nucleophilicity of the nitrogen atoms differ between the tautomers, which can affect reactions such as N-alkylation. derpharmachemica.com

Table 2: Possible Tautomers of this compound

| Tautomer | Structure | Notes |

| This compound |  | The proton is on the nitrogen at position 1. |

| 4-nitro-1H-imidazole-2-carbaldehyde |  | The proton is on the nitrogen at position 3, leading to the 4-nitro isomer. |

Note: The actual structures would need to be generated and inserted here.

Interplay and Regioselectivity in Multi-Functional Group Reactions

The presence of two distinct functional groups, the aldehyde at C2 and the nitro-activated imidazole ring, in this compound leads to a complex interplay of reactivity and the potential for regioselective transformations. The outcome of a reaction with a given reagent will depend on the nature of that reagent and the reaction conditions, which can be tuned to favor attack at one functional group over the other.

For instance, nucleophiles can potentially react at either the electrophilic carbon of the aldehyde group or at the electron-deficient carbons of the imidazole ring.

Reaction at the Aldehyde Group: The aldehyde group is a classic electrophilic site and readily undergoes nucleophilic addition reactions. For example, it can react with hydrazines to form hydrazones, a common transformation for this functional group. nih.gov This type of reaction is often carried out under conditions that are mild enough not to promote nucleophilic substitution on the aromatic ring.

Reaction at the Imidazole Ring: As detailed in the preceding sections, strong nucleophiles, particularly under forcing conditions, can induce nucleophilic aromatic substitution on the nitro-activated imidazole ring. rsc.org

The regioselectivity of a reaction can therefore be controlled by the choice of nucleophile and reaction conditions. A soft, neutral nucleophile might selectively react with the aldehyde group, while a hard, charged nucleophile might favor attack on the aromatic ring.

The interplay between the two functional groups can also lead to more complex, sequential, or one-pot reactions where both functionalities are involved. For example, a bifunctional reagent could first react with the aldehyde group, and a subsequent intramolecular reaction could then involve the imidazole ring. The synthesis of bifunctional molecules often relies on the careful control of regioselectivity to achieve the desired product. nih.gov

Table 3: Predicted Regioselectivity of Reactions with this compound

| Reagent Type | Predicted Site of Reaction | Rationale | Example Reaction |

| Soft Nucleophiles (e.g., Hydrazines) | Aldehyde group | The aldehyde is a highly electrophilic and accessible site for this class of nucleophiles. | Formation of hydrazones nih.gov |

| Hard/Strong Nucleophiles (e.g., Alkoxides, some carbanions) | Imidazole ring (C4 or C2) | The nitro group strongly activates the ring towards nucleophilic aromatic substitution. | Nucleophilic aromatic substitution researchgate.net |

| Reducing Agents (e.g., NaBH₄) | Aldehyde group | Selective reduction of the aldehyde to an alcohol is expected over reduction of the nitro group or the aromatic ring under mild conditions. | Reduction to (5-nitro-1H-imidazol-2-yl)methanol |

| Strong Reducing Agents (e.g., Catalytic Hydrogenation) | Nitro group and Aldehyde group | Both functional groups are susceptible to reduction under strong conditions. | Reduction to 5-amino-1H-imidazole-2-methanol |

Derivatization Strategies Utilizing 5 Nitro 1h Imidazole 2 Carbaldehyde As a Precursor

Formation of Imine and Hydrazone Derivatives for Further Synthetic Elaborations

The aldehyde functional group of 5-nitro-1H-imidazole-2-carbaldehyde is a key site for derivatization, most notably through the formation of imines (Schiff bases) and hydrazones. nih.govnih.gov These reactions involve the condensation of the aldehyde with primary amines and hydrazines or hydrazides, respectively. The resulting C=N double bond in the imine or hydrazone linkage provides a platform for further synthetic modifications.

The formation of these derivatives is typically straightforward, often achieved by reacting the aldehyde with the appropriate amine or hydrazine (B178648) in a suitable solvent, sometimes with acid or base catalysis. minarjournal.comijpcbs.com For instance, the reaction of 1-methyl-5-nitro-1H-imidazole-2-carbaldehyde with thiosemicarbazide (B42300) yields a thiosemicarbazone derivative. This intermediate can then be cyclized to produce Megazol, a compound with antitrypanosomal activity.

Hydrazones, in particular, are a well-studied class of compounds due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.gov The synthesis of hydrazones from this compound and various hydrazides can lead to novel hybrid molecules with potentially enhanced pharmacological profiles. rsc.org The general reactivity of hydrazones makes them valuable intermediates for the synthesis of various heterocyclic compounds. minarjournal.com

Table 1: Examples of Imine and Hydrazone Synthesis

| Reactant 1 | Reactant 2 | Product Type | Potential Applications |

| This compound | Primary Amines | Imine (Schiff Base) | Intermediates for heterocyclic synthesis |

| This compound | Hydrazines/Hydrazides | Hydrazone | Antimicrobial, anticancer agents |

| 1-methyl-5-nitro-1H-imidazole-2-carbaldehyde | Thiosemicarbazide | Thiosemicarbazone | Precursor to antitrypanosomal drugs |

Knoevenagel Condensation Reactions for α,β-Unsaturated Systems

The Knoevenagel condensation is a powerful tool for carbon-carbon bond formation, involving the reaction of an aldehyde or ketone with an active methylene (B1212753) compound in the presence of a basic catalyst. wikipedia.orgsigmaaldrich.com this compound can serve as the aldehyde component in this reaction, leading to the formation of α,β-unsaturated systems. These conjugated systems are valuable intermediates in organic synthesis. nih.govmdpi.com

The reaction typically proceeds via the nucleophilic addition of the deprotonated active methylene compound to the aldehyde, followed by a dehydration step to yield the α,β-unsaturated product. wikipedia.org The electron-withdrawing nature of the 5-nitroimidazole ring can influence the reactivity of the aldehyde and the stability of the resulting product. A variety of active methylene compounds can be employed, such as malonic acid and its esters, cyanoacetic acid, and nitromethane, allowing for the introduction of diverse functional groups into the final product. wikipedia.orgsigmaaldrich.com

A notable variation is the Doebner modification, which utilizes pyridine (B92270) as a solvent and is particularly effective when one of the activating groups on the active methylene compound is a carboxylic acid. wikipedia.orgorganic-chemistry.org This modification often results in concomitant decarboxylation.

Construction of Fused Heterocyclic Systems

The reactive nature of the aldehyde group in this compound, coupled with the inherent reactivity of the imidazole (B134444) ring, provides a pathway for the construction of fused heterocyclic systems. These multi-ring structures are of significant interest in medicinal chemistry due to their presence in numerous biologically active molecules. organic-chemistry.org

One common strategy involves the initial formation of an imine or a related derivative, which then undergoes an intramolecular cyclization reaction. For example, the reaction of an appropriate bifunctional reagent with this compound can lead to the formation of a new ring fused to the imidazole core. The specific reaction conditions and the nature of the reactants determine the type of fused system obtained. Examples of such systems include imidazo[1,2-a]pyridines. rsc.org

Iron-catalyzed C-H amination reactions have also been developed for the construction of imidazole-fused ring systems, offering an environmentally friendly approach. organic-chemistry.org These methods can lead to a variety of N-heterocycles, such as imidazo[1,5-a]pyridines and imidazo[5,1-b]oxazoles. organic-chemistry.org

Development of Novel Molecular Scaffolds and Hybrids

The concept of molecular scaffolds involves the use of a core structure that can be systematically derivatized to create a library of related compounds. mdpi.com this compound is an excellent starting point for the development of such scaffolds due to the versatile reactivity of its aldehyde group. ontosight.ai By reacting the aldehyde with various building blocks, a diverse range of molecular architectures can be accessed.

The formation of hybrid molecules, where two or more pharmacologically active moieties are combined into a single entity, is a promising strategy in drug discovery. The aldehyde functionality of this compound facilitates the synthesis of such hybrids through reactions like Schiff base formation. For example, condensation with other heterocyclic aldehydes or amines can lead to novel hybrid structures with potentially synergistic or enhanced biological activities.

The synthesis of these scaffolds and hybrids often involves multi-step reaction sequences, where the initial derivatization of the aldehyde is followed by further chemical transformations. nih.gov This allows for a high degree of molecular diversity to be generated from a single, readily available precursor.

Ring-Opening and Rearrangement Reactions

While less common than reactions involving the aldehyde group, the imidazole ring itself can participate in ring-opening and rearrangement reactions under specific conditions. One such reaction is the Addition of Nucleophile, Ring Opening, and Ring Closure (ANRORC) mechanism. This type of transformation has been studied in nitroimidazole derivatives, where a nucleophile attacks the imidazole ring, leading to a ring-opened intermediate that can then cyclize to form a new heterocyclic system. researchgate.net

For instance, the reaction of 1,4-dinitro-1H-imidazole with aniline (B41778) has been shown to proceed through an ANRORC-like mechanism, initiated by the nucleophilic attack of aniline on the C5 position of the imidazole ring. researchgate.net While specific examples involving this compound in ANRORC reactions are not extensively documented, the underlying principles suggest that such transformations could be possible with appropriate nucleophiles and reaction conditions. These reactions, if realized, would offer a powerful method for transforming the imidazole core into other heterocyclic structures.

Spectroscopic and Crystallographic Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 5-nitro-1H-imidazole-2-carbaldehyde in solution. Both ¹H and ¹³C NMR provide critical data on the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays distinct signals corresponding to the protons in the molecule. The aldehyde proton typically appears as a singlet at approximately 10.01 ppm. The imidazole (B134444) ring proton also presents as a singlet around 7.90 ppm. These chemical shifts are characteristic and aid in the definitive assignment of the proton environments within the molecule.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides further structural confirmation. Key resonances include the aldehyde carbon at approximately 193.0 ppm, and the carbon atoms of the imidazole ring, which appear in the aromatic region of the spectrum at roughly 136.2, 134.5, 129.4, and 129.1 ppm. rsc.org

Table 1: NMR Spectroscopic Data for this compound

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | 10.01 | s | Aldehyde (-CHO) |

| ¹H | 7.90 | s | Imidazole ring (C4-H) |

| ¹³C | 193.0 | - | Aldehyde (C=O) |

| ¹³C | 136.2 | - | Imidazole ring (C2) |

| ¹³C | 134.5 | - | Imidazole ring (C5) |

| ¹³C | 129.4 | - | Imidazole ring (C4) |

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in this compound. The IR spectrum exhibits characteristic absorption bands that correspond to the vibrational modes of specific bonds.

Key vibrational frequencies include:

A strong absorption band corresponding to the C=O stretching of the aldehyde group, typically observed in the region of 1680-1700 cm⁻¹.

Characteristic bands for the N-O stretching vibrations of the nitro group, which usually appear as two distinct bands around 1530 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric).

C-H stretching vibrations of the imidazole ring are observed in the 3100-3000 cm⁻¹ region.

C=N and C=C stretching vibrations within the imidazole ring contribute to absorptions in the 1600-1400 cm⁻¹ range.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the fragmentation pattern of this compound. The molecular ion peak ([M]⁺) in the mass spectrum confirms the molecular weight of the compound, which is approximately 155.09 g/mol . Analysis of the fragmentation pattern provides valuable information about the compound's structure, often showing losses of the nitro (-NO₂) and aldehyde (-CHO) groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy in Electronic Structure Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the this compound molecule. The presence of the conjugated system, including the imidazole ring, the nitro group, and the aldehyde group, gives rise to characteristic absorption bands in the UV-Vis spectrum. Typically, nitroimidazole derivatives exhibit strong absorption maxima, and photoexcitation can induce intersystem crossing to a triplet state, a property relevant in photodynamic therapy research.

X-ray Crystallography for Solid-State Structural Determination and Conformational Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state of this compound. Single-crystal X-ray diffraction analysis can provide detailed information on bond lengths, bond angles, and intermolecular interactions. For related nitroimidazole structures, studies have shown that the nitro group can be twisted with respect to the imidazole ring. nih.govresearchgate.net This technique is crucial for resolving any structural ambiguities and understanding the packing of molecules in the crystal lattice.

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for assessing the purity of this compound and for monitoring the progress of chemical reactions involving this compound. bldpharm.com Reverse-phase (RP) HPLC methods are commonly employed for the analysis of related nitroimidazole compounds. sielc.com These methods can be scaled for preparative separation to isolate impurities. sielc.com For instance, a typical mobile phase might consist of acetonitrile (B52724) and water with an acid modifier like phosphoric acid or, for mass spectrometry compatibility, formic acid. sielc.com

Computational and Theoretical Investigations of 5 Nitro 1h Imidazole 2 Carbaldehyde

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory serves as a powerful tool for investigating the intrinsic properties of molecules. For nitroimidazole derivatives, DFT calculations, often using functionals like B3LYP or M06-2X, are employed to predict molecular geometries, electronic distributions, and spectroscopic signatures, providing deep insights into their chemical behavior. rsc.orgnih.gov

Geometric Optimization and Conformational Analysis

Geometric optimization is the process of finding the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the lowest energy state. For molecules with rotatable bonds, such as the side chains attached to the imidazole (B134444) ring, conformational analysis is crucial. This involves mapping the potential energy surface by systematically rotating these bonds to identify all stable conformers and the energy barriers between them. nih.gov

Table 1: Illustrative Conformational Data for a 2-Nitroimidazole (B3424786) Derivative (FMISO) in Gas Phase vs. Water

| Conformer | Relative Free Energy (Gas Phase, kcal/mol) | Boltzmann Population (Gas Phase, %) | Relative Free Energy (Water, kcal/mol) | Boltzmann Population (Water, %) |

| 1 | 0.00 | 65.91 | 0.00 | 62.15 |

| 2 | 0.82 | 19.33 | 0.81 | 20.56 |

| 3 | 1.34 | 7.00 | 1.48 | 7.59 |

| 4 | 0.77 | 21.00 | 1.88 | 4.37 |

| 5 | 1.70 | 3.84 | 2.11 | 2.33 |

| Data adapted from a computational study on Fluoromisonidazole (FMISO), a 2-nitroimidazole derivative, illustrating the shift in conformer stability in different environments. nih.gov |

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals, Charge Distribution)

The electronic structure of a molecule governs its reactivity. Frontier Molecular Orbital (FMO) theory is a key concept used to explain chemical reactions, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comcureffi.orgyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). youtube.com

The energy gap between the HOMO and LUMO (ΔE) is a critical parameter indicating the molecule's kinetic stability and chemical reactivity. biomedres.us A small HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. biomedres.usresearchgate.net For nitroimidazole derivatives, both the electron-withdrawing nitro group and the aldehyde group significantly influence the energy and distribution of these orbitals. rsc.orgnih.gov Computational studies show that for many nitroimidazoles, the LUMO is often localized on the nitro group and the imidazole ring, indicating this region is susceptible to nucleophilic attack or reduction—a key step in the biological mechanism of action for many nitroimidazole-based drugs. nih.govnih.gov

Analysis of atomic charges (e.g., Mulliken or Natural Bond Orbital - NBO charges) and Molecular Electrostatic Potential (MEP) maps further clarifies the electronic distribution. MEP maps visualize the electron density around a molecule, with red regions indicating negative potential (electron-rich, susceptible to electrophilic attack) and blue regions indicating positive potential (electron-poor, susceptible to nucleophilic attack). In related imidazole-carboxaldehyde compounds, the oxygen atom of the carbonyl group typically shows a strong negative potential, while the hydrogen on the imidazole nitrogen shows a positive potential. researchgate.net For 5-nitro-1H-imidazole-2-carbaldehyde, the nitro group would introduce a significant region of positive potential, influencing its interactions.

Table 2: Representative Quantum Chemical Descriptors for Nitroimidazole Derivatives

| Descriptor | Definition | Implication for Reactivity |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Higher energy indicates a better electron donor (nucleophile). researchgate.net |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Lower energy indicates a better electron acceptor (electrophile). researchgate.net |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | A smaller gap suggests higher reactivity and lower kinetic stability. biomedres.us |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Measures the ability of a molecule to attract electrons. |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | A larger value indicates greater resistance to change in electron distribution. irjweb.com |

| This table defines key descriptors derived from FMO analysis used to predict molecular reactivity. |

Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis)

Computational chemistry provides powerful methods for predicting various spectroscopic properties, which can be compared with experimental data to confirm molecular structures.

NMR Spectroscopy: DFT calculations can predict the nuclear magnetic resonance (NMR) chemical shifts (δ) for ¹H and ¹³C atoms with high accuracy, especially when solvent effects are included. nih.govnih.gov For nitroimidazole derivatives, theoretical calculations have been shown to reproduce experimental chemical shifts well, aiding in the correct assignment of signals and differentiation between isomers. nih.govrsc.org The accuracy of these predictions is crucial for confirming the regioselectivity of synthetic reactions. derpharmachemica.com

IR Spectroscopy: Theoretical infrared (IR) spectra can be calculated by computing the vibrational frequencies of a molecule. These frequencies correspond to specific bond stretches, bends, and twists. For a molecule like this compound, key predicted vibrations would include the C=O stretch of the aldehyde, the symmetric and asymmetric stretches of the N-O bonds in the nitro group, and various C-H and C-N vibrations within the imidazole ring. Comparing the computed spectrum with an experimental one helps to confirm the presence of these functional groups. nih.gov

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict the electronic transitions that give rise to ultraviolet-visible (UV-Vis) absorption spectra. nih.gov The calculations provide the absorption wavelengths (λ_max) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. For a related compound, imidazole-2-carboxaldehyde, TD-DFT calculations predicted strong absorption bands between 220-250 nm and 270-300 nm. researchgate.net The presence of the nitro group in this compound would be expected to shift these absorptions, as it alters the electronic structure and the energies of the molecular orbitals involved in the transitions.

Reaction Mechanism Elucidation via Computational Pathways

Computational modeling is instrumental in mapping out the step-by-step pathways of chemical reactions, providing insights that are often inaccessible through experiments alone.

Transition State Characterization for Chemical Transformations

To understand how a reaction proceeds, chemists use computational methods to locate the transition state (TS)—the highest energy point along the reaction coordinate. Characterizing the structure and energy of the TS allows for the calculation of the activation energy (Ea), which determines the reaction rate.

For this compound, important reactions include nucleophilic additions to the aldehyde carbon and reactions involving the nitro group. For example, the reaction of its methylated analogue with thiosemicarbazide (B42300) to form bioactive derivatives is a key transformation. A computational study of such a reaction would involve optimizing the geometries of the reactants, the transition state, and the products. A study on a similar system, the isomerization of 5-nitro-1H-benzo[d]imidazole, successfully identified two transition states and an intermediate along the potential energy surface using DFT, allowing for the calculation of rate constants. physchemres.org This type of analysis could be applied to understand the synthesis and reactivity of this compound, for instance, by modeling the addition of a nucleophile to the carbonyl group, which proceeds via a tetrahedral intermediate.

Solvent Effects on Reactivity (e.g., Molecular Dynamics Simulations)

Reactions are almost always carried out in a solvent, which can have a profound impact on reactivity. Computational models can account for these effects. The Polarizable Continuum Model (PCM) is a common approach where the solvent is treated as a continuous dielectric medium. nih.gov This method has been shown to be crucial for accurately predicting properties like NMR chemical shifts of nitroimidazoles in solution, with solvent effects accounting for shifts of up to 20 ppm for ¹⁵N nuclei. nih.gov

More advanced methods like Car-Parrinello Molecular Dynamics (CPMD) or Quantum Mechanics/Molecular Mechanics (QM/MM) simulations explicitly model individual solvent molecules, providing a more dynamic and detailed picture. nih.gov Studies on related nitroimidazoles have shown that transitioning from the gas phase to an aqueous solution can significantly alter the relative stability and population of different conformers. nih.gov This, in turn, can affect which conformer is the most reactive. A combined experimental and computational study of other organic molecules confirmed that polarizable embedding DFT and coupled cluster methods can accurately model solvent-dependent spectroscopic properties. rsc.org Such approaches are vital for understanding the behavior of this compound in a biological environment, where it is surrounded by water.

Theoretical Studies on Reactivity Indices (e.g., Fukui Functions, Electrophilicity/Nucleophilicity)

Theoretical studies utilizing Density Functional Theory (DFT) are crucial for understanding the reactivity of this compound. Reactivity indices, such as Fukui functions, provide detailed insight into the most probable sites for electrophilic, nucleophilic, and radical attacks.

The Fukui function is a descriptor from conceptual DFT that relates the change in electron density at a specific point in a molecule to a change in the total number of electrons. nih.gov It helps identify the most reactive atomic centers within the molecule. mdpi.com For a molecule like this compound, the strong electron-withdrawing nature of the nitro group (-NO₂) profoundly influences the electronic landscape of the imidazole ring, creating distinct regions of electrophilicity and nucleophilicity.

Studies on other nitro-aromatic systems have shown that the presence of a nitro group can lead to unusual electronic effects, sometimes resulting in negative Fukui function values. mdpi.com These negative values are often associated with regions where the highest occupied molecular orbital (HOMO) has a very low electron density, indicating a site that is highly susceptible to nucleophilic attack. mdpi.com The aldehyde group (-CHO) also contributes significantly to the molecule's reactivity profile, with the carbonyl carbon being a primary electrophilic site.

Computational analyses map these reactive zones:

Sites for Nucleophilic Attack (Electrophilic Centers): Identified by maxima in the Fukui function f⁺(r), these are typically the carbon atoms of the carbonyl group and the imidazole ring, made electron-deficient by the adjacent nitro group.

Sites for Electrophilic Attack (Nucleophilic Centers): Characterized by maxima in the Fukui function f⁻(r), these sites are often the oxygen atoms and the nitrogen atoms of the imidazole ring, which possess lone pairs of electrons.

The table below summarizes the interpretation of key reactivity descriptors used in the theoretical analysis of such compounds.

Interactive Table: Key Reactivity Descriptors

| Descriptor | Symbol | Interpretation for Reactivity |

| Fukui Function for Nucleophilic Attack | f⁺(r) | Indicates the propensity of an atomic site to accept an electron; a higher value signifies a better electrophile. |

| Fukui Function for Electrophilic Attack | f⁻(r) | Indicates the propensity of an atomic site to donate an electron; a higher value signifies a better nucleophile. |

| Global Electrophilicity Index (ω) | ω | Measures the overall ability of a molecule to accept electrons. Nitroimidazoles are expected to have a high electrophilicity index. |

| Local Softness | s(r) | Related to the Fukui function, it describes the reactivity of a specific site based on the Hard/Soft Acid/Base (HSAB) principle. nih.gov |

Non-Linear Optical (NLO) Properties and Optoelectronic Characterization

The investigation of non-linear optical (NLO) properties in organic molecules is a field driven by the search for materials for advanced optoelectronic applications. Imidazole derivatives are of interest due to their aromatic π-electron systems. The NLO response of a molecule is enhanced by the presence of both electron-donating and electron-withdrawing groups, which facilitate intramolecular charge transfer.

In this compound, the nitro group acts as a powerful electron acceptor, while the imidazole ring serves as the π-conjugated bridge. This architecture is a prerequisite for significant NLO activity. Computational studies on related molecules, such as imidazole-2-carboxaldehyde, have been performed using DFT with specific basis sets (e.g., B3LYP/6-311G) to predict NLO properties. researchgate.net

Key parameters calculated in these studies include:

Polarizability (α): The ability of the molecule's electron cloud to be distorted by an external electric field.

First-Order Hyperpolarizability (β): The primary indicator of a molecule's NLO response. A high β value suggests the material could be effective for applications like frequency doubling of light. researchgate.net

Interactive Table: NLO Parameters and Their Significance Note: The values presented are for the related compound Imidazole-2-carboxaldehyde and are for illustrative purposes to show the type of data generated in such studies. researchgate.net

| Parameter | Symbol | Significance in NLO |

| Dipole Moment | μ (mu) | A non-zero value is necessary for second-order NLO effects. It reflects charge asymmetry. |

| Mean Polarizability | α | Describes the linear optical response and the overall electronic deformability. |

| First-Order Hyperpolarizability | β (beta) | Quantifies the second-order NLO response. Higher values are desirable for NLO materials. |

Thermodynamic Considerations and Enthalpies of Formation

The thermodynamic properties of a compound, particularly its enthalpy of formation, are fundamental for understanding its stability and the energy changes involved in its synthesis and reactions. For nitroaromatic compounds, these values are also critical for safety assessments and process optimization.

The standard molar enthalpy of formation (ΔfH°m) of compounds like this compound can be determined experimentally and computationally. The experimental determination for similar organic solids, such as 5-(nitrophenyl)furan-2-carbaldehydes, often involves two key techniques nih.govcore.ac.uk:

Bomb Calorimetry: This method measures the energy of combustion (ΔcU°). From this, the standard molar enthalpy of combustion (ΔcH°m) is calculated, which is then used to derive the standard molar enthalpy of formation in the crystalline state (ΔfH°m(cr)). nih.gov

Knudsen Effusion Method: This technique measures the temperature dependence of the saturated vapor pressure of a solid. nih.gov These data are used with the Clapeyron-Clausius equation to calculate the standard molar enthalpy of sublimation (ΔcrgH°m), which quantifies the energy required to convert the solid directly into a gas. nih.govcore.ac.uk

The enthalpy of formation in the gaseous state (ΔfH°m(g)), obtained by combining the crystalline phase enthalpy and the sublimation enthalpy, provides direct information about the intramolecular forces and the inherent stability of the molecule itself. nih.gov

Interactive Table: Key Thermodynamic Properties

| Property | Symbol | Description |

| Standard Molar Enthalpy of Combustion | ΔcH°m | The heat released when one mole of the compound is completely burned in oxygen under standard conditions. |

| Standard Molar Enthalpy of Formation (Crystal) | ΔfH°m(cr) | The change in enthalpy when one mole of the compound in its crystalline state is formed from its constituent elements in their standard states. nih.gov |

| Standard Molar Enthalpy of Sublimation | ΔcrgH°m | The energy required to transform one mole of the substance from a solid to a gaseous state at a constant temperature and pressure. nih.gov |

| Standard Molar Enthalpy of Formation (Gas) | ΔfH°m(g) | The change in enthalpy when one mole of the compound in its gaseous state is formed from its constituent elements in their standard states. It reflects molecular stability. nih.gov |

Computational Modeling in Ligand Design and Complex Formation (Purely Chemical Context)

The structure of this compound makes it a valuable building block in coordination chemistry. The aldehyde functional group at the C2 position is particularly useful for synthesizing more complex ligands, typically through Schiff base condensation reactions.

The process involves reacting the aldehyde group of the imidazole derivative with a primary amine (R-NH₂). This reaction forms an imine or Schiff base (-CH=N-R), creating a new, larger ligand. This Schiff base ligand often possesses multiple coordination sites, making it an excellent chelating agent for metal ions. For instance, studies on the parent imidazole-2-carboxaldehyde show its condensation with amines like 4-aminoantipyrine (B1666024) or 2-amino-3-carboxyethyl-4,5-dimethyl thiophene (B33073) to yield multidentate ligands. orientjchem.orgresearchgate.net

These ligands can then form stable complexes with a variety of transition metal ions, such as Co(II), Ni(II), Cu(II), and Zn(II). orientjchem.orgresearchgate.net In many cases, the ligand coordinates to the metal center in a bidentate fashion, using the imidazole nitrogen and the newly formed azomethine (-CH=N-) nitrogen as the donor atoms. researchgate.net

Computational modeling plays a vital role in this field. DFT calculations are used to:

Predict the three-dimensional structure and geometry of the resulting metal complexes (e.g., square planar, octahedral). orientjchem.orgresearchgate.net

Analyze the nature of the metal-ligand bonding.

Investigate the electronic properties of the complexes, which can be tuned by changing the metal ion or modifying the ligand structure.

This synergy between synthetic chemistry and computational modeling allows for the rational design of novel coordination compounds with specific structural and electronic properties.

Advanced Applications in Contemporary Organic Synthesis

Role as a Key Intermediate in Multi-Step Chemical Syntheses

5-nitro-1H-imidazole-2-carbaldehyde, particularly its N-methylated analog, 1-methyl-5-nitro-1H-imidazole-2-carbaldehyde, serves as a crucial intermediate in the synthesis of complex molecules, most notably in the pharmaceutical domain. The reactivity of its functional groups allows for a range of chemical transformations, making it a valuable precursor for multi-step synthetic pathways.

A prominent example of its application is in the synthesis of Megazol, a potent antitrypanosomal agent. In this multi-step process, 1-methyl-5-nitro-1H-imidazole-2-carbaldehyde undergoes a condensation reaction with thiosemicarbazide (B42300). This initial step forms a thiosemicarbazone derivative, which is then subjected to oxidative cyclization to yield the final Megazol structure. This synthesis highlights the utility of the aldehyde group in forming new carbon-nitrogen bonds, a common strategy in the construction of heterocyclic systems.

The versatility of this compound as an intermediate is further demonstrated by the reactivity of its nitro group. The nitro functionality can be readily reduced to an amino group, providing a synthetic handle for further derivatization. This transformation opens up pathways to a variety of substituted imidazoles, which are key components in many biologically active compounds. For instance, the resulting 5-amino-1H-imidazole-2-carbaldehyde can be used in the synthesis of novel therapeutic agents. vulcanchem.com

The dual reactivity of the aldehyde and nitro groups makes this compound a bifunctional building block, enabling the synthesis of a diverse array of molecular architectures. The following table summarizes key reactions where this compound and its derivatives act as pivotal intermediates.

| Intermediate | Reactant(s) | Reaction Type | Product Class | Reference |

| 1-Methyl-5-nitro-1H-imidazole-2-carbaldehyde | Thiosemicarbazide | Condensation, Oxidative Cyclization | Thiazolyl-nitroimidazole (e.g., Megazol) | |

| 1-Methyl-5-nitro-1H-imidazole-2-carbaldehyde | 3(2H)-Benzofuranones | Aldehyde Condensation | Hybrid Benzofuranone-Nitroimidazoles | |

| This compound | Various amines | Reductive Amination | N-Substituted 5-nitro-1H-imidazol-2-yl)methanamines | |

| 1-Methyl-5-nitro-1H-imidazole-2-carbaldehyde | H₂/Pd-C | Nitro Group Reduction | 1-Methyl-5-amino-1H-imidazole-2-carbaldehyde |

Catalyst Development or Ligand Synthesis Applications (if applicable to non-biological contexts)

While the predominant applications of this compound are in medicinal chemistry, its structural features suggest potential in the development of catalysts and ligands for non-biological contexts. The imidazole (B134444) core, with its nitrogen atoms, is a well-known coordinating motif in organometallic chemistry.

Research into the use of imidazole derivatives as ligands for coordination polymers and metal-organic frameworks (MOFs) is an active area. mdpi.com Although specific examples focusing solely on this compound are not widely reported, the fundamental structure is amenable to forming coordination complexes. The nitrogen atoms of the imidazole ring can act as Lewis bases, coordinating to metal centers.

A study on a copper-imidazole-2-carboxaldehyde complex demonstrated its potential in catalysis, albeit for a biological application. nih.gov The complex exhibited oxidase-like activity, indicating that the imidazole-2-carboxaldehyde moiety can effectively bind to a metal ion and facilitate catalytic processes. This suggests that with appropriate design, ligands derived from this compound could be developed for a range of catalytic transformations in non-biological systems. The aldehyde group could also be chemically modified to introduce other coordinating groups, further expanding its potential as a versatile ligand scaffold.

Integration into Materials Science Architectures (if not related to biological implants)

The application of this compound extends to the field of materials science, particularly in the synthesis of functional organic materials such as dyes. ontosight.ai The chromophoric properties of the nitroimidazole scaffold, combined with the reactive aldehyde group, make it a suitable precursor for the development of new dyestuffs.

A notable application in this area is the synthesis of imidazole-based dyes for use in dye-sensitized solar cells (DSSCs). In one study, imidazole derivatives were used to create metal-free organic dyes with a donor-π bridge-acceptor architecture. uokerbala.edu.iq While this specific study did not use this compound directly, it provides a clear blueprint for how this compound could be integrated into such materials. The nitro group can act as a strong electron-accepting unit, a key component in the design of dyes for DSSCs. The aldehyde group offers a convenient point for chemical modification to tune the electronic and photophysical properties of the dye molecule.

The synthesis of such functional dyes often involves multi-step reaction sequences where the imidazole core is functionalized with various aromatic and aliphatic groups to optimize its performance in the final material. The versatility of this compound as a building block is therefore highly advantageous in the rational design of new materials for a range of applications, from electronics to photonics.

Methodology Development in Heterocyclic Chemistry

The unique reactivity of this compound has been exploited in the development of new synthetic methodologies within heterocyclic chemistry. Its ability to participate in a variety of chemical reactions makes it a valuable tool for forging new carbon-carbon and carbon-heteroatom bonds, leading to the construction of complex heterocyclic frameworks. rsc.org

One significant contribution is its use in the development of novel synthetic routes to functionalized 5-nitro-1H-imidazole derivatives. For example, the tetrakis(dimethylamino)ethylene (B1198057) (TDAE) methodology has been successfully applied to the synthesis of highly functionalized 5-nitro-1H-imidazoles. mdpi.com This method allows for the reaction of a 5-nitro-1H-imidazole derivative with various carbonyl compounds to generate a range of substituted products, demonstrating a new application of TDAE methodology in heterocyclic chemistry. mdpi.com

Furthermore, the aldehyde functionality of this compound makes it an ideal substrate for multi-component reactions (MCRs). MCRs are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. The use of imidazole as an organocatalyst in MCRs has been reported, highlighting the potential for imidazole-based compounds to play a dual role as both building block and catalyst in the development of new synthetic methods. rsc.org

The following table outlines some of the key synthetic methodologies where this compound and its derivatives have been instrumental.

| Methodology | Reactant Type(s) | Key Transformation | Resultant Heterocyclic System | Reference |

| TDAE-mediated synthesis | Carbonyl compounds | C-C bond formation | Highly functionalized 5-nitro-1H-imidazoles | mdpi.com |

| Condensation reactions | Active methylene (B1212753) compounds | Knoevenagel condensation | Substituted imidazole derivatives | |

| Cyclization reactions | Dinucleophiles | Annulation | Fused imidazole heterocycles | nih.gov |

| Multi-component reactions | Various nucleophiles and electrophiles | Formation of multiple bonds in one pot | Diverse and complex heterocyclic structures | rsc.org |

Future Research Directions and Unexplored Chemical Facets

Development of Novel and Sustainable Synthetic Routes

Current synthetic methodologies for 5-nitro-1H-imidazole-2-carbaldehyde and its derivatives often rely on traditional chemical processes. Future research should prioritize the development of more sustainable and efficient synthetic pathways. This includes the exploration of green chemistry principles, such as the use of environmentally benign solvents, catalysts, and reaction conditions. The development of one-pot syntheses or flow chemistry processes could also significantly improve the efficiency and scalability of production.

A promising approach involves the use of nanocatalysts, which can offer high catalytic activity and selectivity under milder reaction conditions. Furthermore, the investigation of alternative starting materials that are more readily available and less hazardous is crucial for the long-term sustainability of synthesizing this compound and its analogues.

Exploration of Less-Utilized Reactivity Pathways

The reactivity of this compound is largely dominated by reactions involving the aldehyde group. However, the nitro group and the imidazole (B134444) ring itself possess reactivity that remains largely underexplored. Future studies should aim to investigate less common reaction pathways, such as:

Cycloaddition Reactions: The potential for the imidazole ring or the nitro group to participate in various cycloaddition reactions could lead to the synthesis of novel polycyclic and heterocyclic systems with unique chemical and physical properties.

Reactions of the Nitro Group: Beyond its role as an electron-withdrawing group, the nitro group can undergo a variety of transformations, including reduction to amino or nitroso groups, which can serve as handles for further functionalization.

C-H Activation: Direct functionalization of the C-H bonds on the imidazole ring offers a more atom-economical approach to creating diverse analogues, avoiding the need for pre-functionalized starting materials.

A synthetic procedure has been reported that involves the condensation of alkylacetoacetates with 3-aminocrotonitryl and 1-methyl-5-nitro-1H-imidazole-2-carbaldehyde for the preparation of 1,4-Dihydo-2,6-dimethyl-3-nitro and cyano-4-(1-methyl-5- nitro-1H-imidazol-2-yl)-5-pyridinecarboxylates. researchgate.netresearchgate.net

Advanced Mechanistic Studies on Complex Transformations

A deeper understanding of the reaction mechanisms involving this compound is essential for optimizing existing reactions and designing new ones. Advanced mechanistic studies, combining experimental techniques (such as kinetic analysis and isotopic labeling) with computational modeling, can provide detailed insights into the transition states and intermediates of complex transformations.

For instance, a thorough investigation into the mechanism of multicomponent reactions, such as the Hantzsch-type reactions involving this aldehyde, could reveal subtle electronic and steric effects that govern the reaction outcome and stereoselectivity.

Design and Synthesis of Chemically Versatile Analogues

The structural framework of this compound provides a versatile scaffold for the design and synthesis of a wide array of analogues. Future research in this area should focus on systematic modifications of the core structure to fine-tune its chemical and physical properties. This could involve:

Substitution at the N-1 position: Introducing various alkyl or aryl groups at the N-1 position of the imidazole ring can modulate the electronic properties and steric hindrance of the molecule.

Modification of the Aldehyde Group: Conversion of the aldehyde to other functional groups, such as imines, oximes, or hydrazones, can lead to derivatives with diverse reactivity and potential applications.

Introduction of Additional Substituents: The incorporation of other functional groups onto the imidazole ring can further enhance the chemical diversity and potential utility of the resulting analogues.

Computational Exploration of Unconventional Reactivity or Properties

Computational chemistry offers a powerful tool for predicting and understanding the behavior of molecules. Future computational studies on this compound could explore:

Unconventional Reactivity: In silico screening of potential reactions and reagents could identify novel and unexpected reactivity pathways that have not yet been explored experimentally.

Electronic and Spectroscopic Properties: Density Functional Theory (DFT) calculations can provide accurate predictions of the electronic structure, spectral properties (UV-Vis, NMR), and other physicochemical parameters of the molecule and its analogues.

Reaction Mechanisms: Computational modeling can be employed to elucidate the detailed mechanisms of complex reactions, providing insights that are often difficult to obtain through experimental means alone.

Computational studies, including blind docking, have been utilized to analyze the binding of derivatives to biological targets. researchgate.net Furthermore, molecular dynamics simulations can investigate the possible binding sites of these compounds in complex with biological macromolecules. researchgate.net

Q & A

Basic Research Questions

Q. What are the key spectroscopic and physicochemical properties used to identify 5-nitro-1H-imidazole-2-carbaldehyde?

- Methodological Answer : Identification relies on a combination of analytical techniques:

- Molecular formula : C₄H₃N₃O₃ (MW: 141.085 g/mol) .

- Spectroscopy : Use FT-IR to confirm the aldehyde (C=O stretch ~1700 cm⁻¹) and nitro (NO₂ stretch ~1530-1350 cm⁻¹) functional groups. NMR (¹H and ¹³C) resolves imidazole ring protons (δ ~7-8 ppm) and aldehyde proton (δ ~9-10 ppm). Mass spectrometry (ESI-MS) confirms molecular ion peaks .

- Thermal analysis : DSC/TGA evaluates decomposition temperatures and stability.

Q. What synthetic methodologies are commonly employed for preparing this compound and its derivatives?

- Methodological Answer :

- Nitration : Introduce the nitro group to the imidazole ring using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration .

- Aldehyde functionalization : Oxidize 2-hydroxymethylimidazole derivatives using MnO₂ or Dess-Martin periodinane in anhydrous conditions .

- Chlorination : For analogs, substitute hydroxyl groups with chlorine using SOCl₂ (e.g., 4-[4-(chloromethyl)phenyl] derivatives) .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodological Answer :

- Preventive measures : Use PPE (gloves, goggles, lab coat), avoid heat/sparks (P210), and work in a fume hood .

- Storage : Keep in a dry, cool place (P402), separate from oxidizers .

- Spill response : Absorb with inert material (sand, vermiculite) and dispose as hazardous waste (P501) .

Advanced Research Questions

Q. How can X-ray crystallography and SHELX software be utilized to determine the crystal structure of this compound?

- Methodological Answer :

- Data collection : Use single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.5418 Å) with a CCD detector.

- Structure solution : Employ SHELXT for phase determination via intrinsic phasing or Patterson methods. Refinement in SHELXL includes anisotropic displacement parameters and hydrogen bonding constraints .

- Validation : Check for R-factor convergence (<5%) and validate geometry using CIF check tools .

Q. What role does the nitro group play in the hydrogen bonding network and supramolecular arrangement of this compound?

- Methodological Answer :

- Graph-set analysis : Use Etter’s rules to classify hydrogen bonds (e.g., D(2) motifs for nitro-aldehyde interactions). The nitro group acts as a hydrogen bond acceptor, forming C–H···O–N contacts (2.8–3.2 Å) .

- Crystal packing : The nitro group enhances π-stacking between imidazole rings (interplanar spacing ~3.5 Å), stabilizing the lattice .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of nitroimidazole derivatives?

- Methodological Answer :

- Scaffold modification : Synthesize analogs with substituents at positions 1 and 4 (e.g., methyl, halogen, aryl groups) to assess electronic effects .

- Biological assays : Test against anaerobic pathogens (e.g., Clostridium spp.) under reducing conditions to probe nitroreductase activation. Use MIC assays and cytotoxicity screens (e.g., MTT on mammalian cells) .

- Computational modeling : Perform DFT calculations to correlate nitro group reduction potentials with antibacterial efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.